molecular formula C11H21N3O2 B7918996 N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918996
M. Wt: 227.30 g/mol
InChI Key: GLRHKJSEXMANCP-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-amino-acetyl group at the 1-position and a methylacetamide moiety at the 2-ylmethyl position. Its molecular formula is C₁₂H₂₂N₄O₂, with a calculated molecular weight of 254.33 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-9(15)13(2)8-10-5-3-4-6-14(10)11(16)7-12/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHKJSEXMANCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties that may be harnessed for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1353969-25-1

The compound features a piperidine ring substituted with an amino-acetyl group and a methyl acetamide moiety, contributing to its distinctive chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of this compound have revealed promising results in models of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit cholinesterase enzymes suggests a mechanism that could enhance neurotransmitter availability .

The mechanism of action of this compound involves interaction with various biological targets:

  • Enzyme Inhibition : The compound’s structure allows it to bind effectively to enzymes involved in neurotransmitter degradation, which is crucial for maintaining cognitive function.
  • Cellular Signaling Pathways : Studies have indicated that the compound may modulate signaling pathways associated with apoptosis and cell proliferation, contributing to its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
PiperineAlkaloid with antioxidant propertiesEnhances bioavailability of other drugsKnown for its role in traditional medicine
AcetylfentanylSynthetic opioidAnalgesic propertiesPrimarily used for pain management
N-Methyl-piperidin-4-ylmethylacetamidePiperidine core with methyl acetamideAnalgesic propertiesLacks amino acid substitution

This table illustrates how this compound stands out due to its specific combination of functional groups, which enhances its biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxic effects on cancer cell lines, leading to increased apoptosis rates compared to untreated controls .
  • Antimicrobial Efficacy : Research demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for developing new compounds.

Reaction Type Reagents Products
OxidationPotassium permanganateKetones/Carboxylic acids
ReductionSodium borohydrideAlcohols/Amines
SubstitutionHalides + BaseSubstituted derivatives

Biology

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may interact with specific biological macromolecules, possibly influencing biochemical pathways related to disease mechanisms.

Key Areas of Interest:

  • Antimicrobial Activity: Studies have indicated potential efficacy against various pathogens.
  • Anticancer Properties: Early-stage research suggests that the compound may inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects. Its structural features allow it to be a candidate for drug development, particularly in designing new therapeutic agents targeting specific diseases.

Case Study Example:
A recent study showed that modifications of this compound could lead to enhanced activity against resistant bacterial strains, highlighting its potential in addressing antibiotic resistance.

Industry

The compound finds applications in the pharmaceutical and agrochemical industries. It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in developing new materials with specific chemical properties.

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table highlights key structural and functional differences between N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide and related compounds:

Compound Name Structure Molecular Weight (g/mol) Key Features Pharmacological Activity Source
This compound Piperidine core with 2-amino-acetyl and methylacetamide substituents 254.33 Discontinued; no direct activity reported Presumed opioid receptor interaction (based on structural analogs)
U-47700 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide 328.29 μ-opioid receptor (MOR) agonist 7.5× MOR affinity vs. morphine; associated with euphoric effects
Methoxyacetylfentanyl 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 352.50 Synthetic opioid derivative High MOR affinity; linked to overdose fatalities
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide Piperidine-4-yl substitution 213.28 Discontinued; structural isomer of target compound No explicit data; potential CNS activity inferred
N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives Variable aryl/aralkyl substituents ~300–400 Piperidine-sulfonamide hybrids Inhibitors of acetylcholinesterase (AChE) and lipoxygenase (LOX)

Key Differences in Pharmacological Profiles

Opioid Receptor Affinity :

  • U-47700 and methoxyacetylfentanyl exhibit strong μ-opioid receptor (MOR) binding, with U-47700 showing 7.5× higher MOR affinity than morphine . In contrast, the target compound’s opioid activity remains speculative due to a lack of direct binding data.
  • N-Substituted acetamide derivatives (e.g., from ) diverge functionally, targeting cholinesterases and LOX enzymes instead of opioid receptors .

Synthetic Accessibility: The target compound and its analogs (e.g., N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide) are discontinued, suggesting challenges in synthesis, stability, or regulatory hurdles . Methoxyacetylfentanyl and U-47700 are synthesized via modular routes involving amide coupling and piperidine functionalization, similar to methods described for hydroxyimino-acetamide derivatives (e.g., ) .

Toxicity and Safety: U-47700 and methoxyacetylfentanyl are associated with severe respiratory depression and fatalities, highlighting risks of unregulated opioid analogs . Limited toxicological data exist for the target compound, though structurally related piperidine-acetamides (e.g., derivatives) show low acute toxicity in preclinical studies .

Structural Determinants of Activity

  • Piperidine Substitution: The 2-ylmethyl substitution in the target compound may sterically hinder receptor binding compared to 4-yl analogs like methoxyacetylfentanyl, which exhibit higher MOR potency .
  • N-Alkyl/Aryl Groups :

    • N-Methyl groups (as in the target compound) are common in opioid analogs to balance lipophilicity and receptor affinity. N-Cyclopropyl variants (e.g., ) may alter metabolic stability .

Research Implications and Gaps

  • Pharmacological Profiling : Direct receptor-binding assays and in vivo studies are needed to confirm the target compound’s mechanism of action.
  • Synthetic Optimization: Modular synthesis routes (e.g., ’s hydroxyimino-acetamide methods) could improve yield and purity .
  • Safety Evaluation : Given the risks associated with structural analogs, thorough toxicological screening is essential before therapeutic exploration.

Preparation Methods

Piperidine Ring Formation

Piperidine derivatives are typically synthesized via cyclization reactions. For example, the Büchner–Curtius–Schlotterbeck reaction facilitates the formation of six-membered nitrogen-containing rings through ketone-amine condensations. Alternatively, hydrogenation of pyridine derivatives over platinum or nickel catalysts provides a direct route to piperidine.

Functionalization at the Piperidine N1-Position

Introducing the 2-amino-acetyl group at the piperidine N1-position often employs nucleophilic substitution or reductive amination. In one method, 1-(piperidin-2-ylmethyl)amine reacts with bromoacetyl bromide in the presence of triethylamine, yielding the intermediate 1-(2-bromo-acetyl)-piperidin-2-ylmethylamine. Subsequent ammonolysis replaces the bromide with an amino group.

N-Methyl-acetamide Side Chain Installation

The N-methyl-acetamide moiety is introduced via amidation. A patented method for synthesizing N-methylacetamide involves reacting acetic acid with methylamine under controlled conditions (70–80°C, 2 hours), followed by distillation to remove byproducts. This approach, while developed for simpler acetamides, can be adapted for complex piperidine derivatives by employing protective groups to prevent undesired side reactions.

Stepwise Laboratory-Scale Synthesis

Reaction Scheme

  • Piperidine-2-carbaldehyde Preparation

    • Cyclohexanone is converted to piperidine-2-carbaldehyde via Strecker synthesis or enzymatic methods.

  • Reductive Amination

    • Piperidine-2-carbaldehyde reacts with methylamine in the presence of sodium cyanoborohydride to form 1-(piperidin-2-ylmethyl)-N-methylamine.

  • Amino-Acetylation

    • The amine intermediate is treated with acetyl chloride in dichloromethane, followed by ammonolysis to introduce the amino-acetyl group.

  • Acetamide Formation

    • Reaction with acetic anhydride in pyridine yields the final product.

Optimization Parameters

  • Temperature : Maintaining 70–80°C during amidation prevents thermal degradation.

  • Catalysts : Triethylamine enhances reaction rates in acylation steps.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Industrial Production Challenges

Scalability of Key Steps

Industrial adaptation of laboratory methods faces hurdles:

  • Distillation Efficiency : The patented acid-steam distillation process for N-methylacetamide requires modification to handle thermally sensitive piperidine intermediates.

  • Byproduct Management : Neutralizing residual acetic acid with potassium hydroxide generates acetate salts, necessitating frequent reactor cleaning.

Continuous Flow Synthesis

Adopting continuous flow reactors could address batch-process limitations:

  • Enhanced Heat Transfer : Mitigates exothermic risks during amidation.

  • Automated pH Control : Maintains optimal reaction conditions for ammonolysis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Amidation65–7095Low catalyst costLabor-intensive purification
Flow Reactor82–8598High throughputHigh initial capital investment
Enzymatic Synthesis55–6090Eco-friendlySubstrate specificity issues

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves this compound from byproducts.

  • NMR Spectroscopy : 1H^1H NMR confirms substitution patterns (e.g., piperidine chair conformation at δ 3.2–3.5 ppm, acetamide methyl singlet at δ 2.1 ppm).

Impurity Profiling

Common impurities include:

  • N-Methylacetamide Hydrochloride : Forms during acidic workup; detected via ion chromatography.

  • Piperidine Oligomers : Generated under high-temperature conditions; identified by GC-MS.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between piperidine derivatives and acetylated intermediates. For example, analogous piperidine-based syntheses involve reacting 1-methyl-4-piperidone with amines and carboxylic acid derivatives under controlled pH and temperature (e.g., 40–60°C), followed by purification via column chromatography. Yield optimization may require adjusting solvent polarity (e.g., dichloromethane/ethanol mixtures) and catalyst loading (e.g., HOBt/EDCI for amide bond formation). Post-synthesis characterization should include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are essential for verifying the purity and identity of this compound?

  • Methodological Answer : Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., piperidine ring protons at δ 2.5–3.5 ppm, acetamide carbonyl at ~170 ppm).
  • Mass Spectrometry : HRMS or LC-MS to validate molecular weight (e.g., calculated for C₁₁H₂₁N₃O₂: 227.16 g/mol) and detect impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve byproducts.
  • FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis. For in vitro studies, prepare fresh stock solutions in anhydrous DMSO (≤10 mM) to avoid solvent-induced degradation. Handling requires PPE (gloves, lab coat) and fume hood use to minimize inhalation/contact. Stability under varying pH (4–9) and temperature (25–37°C) should be pre-tested via accelerated degradation studies .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for stereoisomers of this compound?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients.
  • Derivatization : React with chiral agents (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers separable via standard HPLC .
  • Circular Dichroism (CD) : Confirm optical activity of isolated enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR/MS data may arise from tautomerism or residual solvents. Mitigation steps:

  • Solvent Subtraction : Use deuterated solvents and reference internal standards (e.g., TMS).
  • 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. How can researchers design in vitro assays to evaluate target engagement and selectivity?

  • Methodological Answer : For neurological targets (e.g., GPCRs):

  • Radioligand Binding Assays : Use ³H-labeled analogs to measure affinity (Kd) against recombinant receptors.
  • Functional Assays : Monitor cAMP accumulation or calcium flux in HEK293 cells expressing target receptors.
  • Selectivity Panels : Screen against related receptors (e.g., σ, H1R) at 1–10 µM to identify off-target effects .

Q. What approaches are recommended for resolving discrepancies in pharmacokinetic (PK) data across species?

  • Methodological Answer : Interspecies PK variability (e.g., clearance rates) can be addressed by:

  • Microsomal Stability Assays : Compare hepatic metabolism in human vs. rodent microsomes.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
  • Allometric Scaling : Apply body weight-based scaling (e.g., 0.75 exponent) to predict human PK parameters .

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